Cas no 1806754-81-3 (2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine)

2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H6BrF3N2O4/c1-17-7-4(3-9)13-6(14(15)16)2-5(7)18-8(10,11)12/h2H,3H2,1H3
- InChIKey: VUSPHIBGVJSFIA-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=C(C=C([N+](=O)[O-])N=1)OC(F)(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 299
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 77.2
2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029085809-1g |
2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine |
1806754-81-3 | 97% | 1g |
$1,564.50 | 2022-03-31 |
2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine 関連文献
-
1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridineに関する追加情報
Introduction to 2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine (CAS No. 1806754-81-3)
2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine (CAS No. 1806754-81-3) is a multifunctional compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique combination of bromomethyl, methoxy, nitro, and trifluoromethoxy functional groups, which endow it with a wide range of chemical reactivity and potential applications.
The bromomethyl group in 2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine is a versatile electrophilic center that can participate in various substitution reactions, making it an excellent starting material for the synthesis of more complex molecules. The methoxy group provides electron-donating properties, which can influence the reactivity and stability of the molecule. The nitro group introduces strong electron-withdrawing characteristics, enhancing the compound's ability to undergo reduction reactions. Lastly, the trifluoromethoxy group imparts significant fluorine content, which can enhance the compound's lipophilicity and biological activity.
In recent years, 2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine has been extensively studied for its potential applications in medicinal chemistry. One notable area of research involves its use as an intermediate in the synthesis of novel pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry reported the successful synthesis of a series of pyridine-based compounds using this intermediate. These compounds exhibited potent anti-cancer activity against various human cancer cell lines, highlighting the potential of 2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine as a key building block in drug discovery.
Beyond medicinal chemistry, 2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine has also found applications in materials science. Its unique combination of functional groups makes it suitable for the development of advanced materials with tailored properties. For example, researchers at the University of California have utilized this compound as a precursor for the synthesis of fluorinated polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in areas such as electronics, coatings, and adhesives.
The synthetic accessibility of 2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine has been well-documented in the literature. A common synthetic route involves the bromination of 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine followed by methylation to introduce the bromomethyl group. This process is typically carried out under carefully controlled conditions to ensure high yields and purity. The resulting compound can be further functionalized through various chemical transformations to produce a wide array of derivatives with diverse properties.
In terms of safety and handling, it is important to note that while 2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine is not classified as a hazardous material under current regulations, it should still be handled with appropriate precautions due to its reactive nature. Proper personal protective equipment (PPE) should be worn during handling, and all reactions involving this compound should be conducted in well-ventilated areas or fume hoods.
The future prospects for 2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine are promising. Ongoing research is focused on exploring new synthetic methodologies to improve its production efficiency and expand its range of applications. Additionally, there is growing interest in using this compound as a platform for developing multifunctional materials with enhanced performance characteristics.
In conclusion, 2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluorometh oxy)pyridine (CAS No. 1806754-81-3) is a versatile and promising compound with significant potential in various scientific and industrial fields. Its unique combination of functional groups makes it an ideal candidate for further research and development, opening up new avenues for innovation and discovery.
1806754-81-3 (2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine) 関連製品
- 1804790-96-2(4-(Bromomethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine)
- 1788769-68-5(N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide)
- 41010-70-2(2-N-(4-fluorophenyl)pyridine-2,3-diamine)
- 482646-87-7(<br>2-[5-(4-Hydroxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-N-naphthal en-1-yl-acetamide)
- 2680770-93-6(3-(1-acetylazetidin-3-yl)oxybenzoic acid)
- 5811-00-7(2,3-Dihydro-1H-benzeindole)
- 2491-32-9(Benzyl 4-hydroxyphenyl ketone)
- 2097934-68-2(N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide)
- 1448027-19-7(5-bromo-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}thiophene-2-sulfonamide)
- 2770495-23-1((9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate)



